![molecular formula C17H20N2O6 B612847 Z-L-Norvaline N-hydroxysuccinimide ester CAS No. 71447-85-3](/img/structure/B612847.png)
Z-L-Norvaline N-hydroxysuccinimide ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-L-Norvaline N-hydroxysuccinimide ester is a chemical compound with the CAS Number: 71447-85-3 . It has a molecular weight of 348.36 and its IUPAC name is benzyl (1S)-1-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}butylcarbamate . It is typically used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H20N2O6/c1-2-6-13 (16 (22)25-19-14 (20)9-10-15 (19)21)18-17 (23)24-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3, (H,18,23)/t13-/m0/s1 .Chemical Reactions Analysis
N-Hydroxysuccinimide (NHS) esters, such as this compound, are known to be reactive towards primary amines . This reactivity is often utilized in bioconjugation techniques.Physical And Chemical Properties Analysis
This compound is a white powder . It has a melting point range of 94 - 98°C . It should be stored at 0-8°C .Scientific Research Applications
Applications in Medicine
Esters, including those similar to Z-L-Norvaline N-hydroxysuccinimide ester, play a crucial role in the development of pharmaceuticals and biomaterials. For instance, fumaric acid esters such as dimethylfumarate (DMF) have been extensively studied for their anti-inflammatory and immune-modulatory effects, particularly in the treatment of psoriasis and multiple sclerosis (Brück et al., 2018). Additionally, Zinc-L-carnosine (ZnC), a chelated compound containing an ester of L-carnosine and zinc, has shown benefits in restoring the gastric lining, healing the gastrointestinal tract, and improving taste disorders (Hewlings & Kalman, 2020).
Environmental Applications
Esters and their derivatives have been applied in environmental remediation efforts. Zero-valent metals (ZVM), including zero-valent aluminium (ZVAl) which can be derived from ester-related processes, are used to remove heavy metals and other contaminants from water and wastewater (Nidheesh et al., 2018). These materials, due to their large surface area and high surface reactivity, offer promising technologies for environmental clean-up efforts.
Material Science Applications
In material science, esters and related compounds are pivotal in synthesizing functional nanomaterials and polymers. For example, the esterification of cellulose leads to the creation of novel nanostructured materials that can be applied in drug delivery, coatings, and composite materials (Wang et al., 2018). The versatility in functionalization through esterification allows for the tailoring of materials' properties for specific applications, extending their utility in highly sophisticated domains.
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or peptides.
Biochemical Pathways
Given its use in proteomics research , it may play a role in protein modification or labeling processes.
Result of Action
Given its use in proteomics research , it may facilitate the study of protein function and interactions.
Action Environment
It is recommended to store the compound at 2-8°c , suggesting that temperature could affect its stability.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6/c1-2-6-13(16(22)25-19-14(20)9-10-15(19)21)18-17(23)24-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H,18,23)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYARCVZBPRJTQS-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501155532 |
Source
|
Record name | N-[(Phenylmethoxy)carbonyl]-L-norvaline 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501155532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71447-85-3 |
Source
|
Record name | N-[(Phenylmethoxy)carbonyl]-L-norvaline 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71447-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-norvaline 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501155532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.